molecular formula C12H9ClO2 B11885232 2-(Chloromethyl)naphthalene-4-carboxylic acid

2-(Chloromethyl)naphthalene-4-carboxylic acid

Cat. No.: B11885232
M. Wt: 220.65 g/mol
InChI Key: JMAMLCKMECKCDV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)naphthalene-4-carboxylic acid is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)naphthalene-4-carboxylic acid typically involves the chloromethylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation reaction, where naphthalene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-(Chloromethyl)naphthalene is then oxidized to form the carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)naphthalene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form 2-(Methyl)naphthalene-4-carboxylic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-(Hydroxymethyl)naphthalene-4-carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Oxidation: 2-(Carboxymethyl)naphthalene-4-carboxylic acid.

    Reduction: 2-(Methyl)naphthalene-4-carboxylic acid.

    Substitution: 2-(Hydroxymethyl)naphthalene-4-carboxylic acid.

Scientific Research Applications

2-(Chloromethyl)naphthalene-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of chloromethyl groups on biological systems.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)naphthalene-4-carboxylic acid involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is utilized in organic synthesis to create a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methyl)naphthalene-4-carboxylic acid
  • 2-(Hydroxymethyl)naphthalene-4-carboxylic acid
  • 2-(Bromomethyl)naphthalene-4-carboxylic acid

Uniqueness

2-(Chloromethyl)naphthalene-4-carboxylic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

3-(chloromethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H9ClO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

JMAMLCKMECKCDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CCl

Origin of Product

United States

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